Leucine,l,[4,5-3H(N)]
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Overview
Description
Leucine, L-[4,5-3H(N)] is a radiolabeled form of the amino acid leucine, where the hydrogen atoms at positions 4 and 5 of the leucine molecule are replaced with tritium (3H), a radioactive isotope of hydrogen. This compound is often used in scientific research to trace and study biochemical processes involving leucine.
Synthetic Routes and Reaction Conditions:
Radiolabeling: The synthesis of L-leucine, L-[4,5-3H(N)] typically involves the incorporation of tritium at the desired positions through chemical reactions that replace hydrogen atoms with tritium.
Industrial Production Methods: The production of radiolabeled compounds like L-leucine, L-[4,5-3H(N)] is usually carried out in specialized facilities equipped to handle radioactive materials safely. The process involves the use of tritium gas or tritiated reagents under controlled conditions to ensure the specific labeling of the amino acid.
Types of Reactions:
Oxidation: Leucine can undergo oxidative reactions, often involving enzymes like leucine oxidase.
Reduction: Reduction reactions involving leucine are less common but can occur under specific conditions.
Substitution: The tritium-labeled leucine can participate in substitution reactions where the tritium atom is exchanged with other groups.
Common Reagents and Conditions:
Oxidation: Enzymes like leucine oxidase, oxygen, and cofactors.
Reduction: Reducing agents like sodium borohydride.
Substitution: Tritiated reagents and controlled reaction conditions.
Major Products Formed:
Oxidation: Keto acids, such as alpha-ketoisocaproate.
Reduction: Reduced forms of leucine derivatives.
Substitution: Other tritium-labeled compounds.
Scientific Research Applications
L-leucine, L-[4,5-3H(N)] is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme activities.
Biology: Helps in understanding protein synthesis and degradation.
Medicine: Used in diagnostic imaging and studying metabolic disorders.
Industry: Employed in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism by which L-leucine, L-[4,5-3H(N)] exerts its effects involves its incorporation into proteins and peptides, allowing researchers to track its metabolic fate. The tritium label provides a radioactive signal that can be detected using techniques like autoradiography and scintillation counting. The molecular targets and pathways involved include various enzymes and metabolic processes that utilize leucine.
Comparison with Similar Compounds
L-Leucine: The non-labeled form of leucine.
L-Isoleucine: Another branched-chain amino acid with similar metabolic pathways.
L-Valine: Another branched-chain amino acid.
Uniqueness: L-leucine, L-[4,5-3H(N)] is unique due to its radioactive labeling, which allows for precise tracking and quantification in biological systems. This feature is not present in the non-labeled forms of leucine or other similar amino acids.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
(2S)-2-amino-4,5,5,5-tetratritio-4-(tritritiomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1T3,2T3,4T |
InChI Key |
ROHFNLRQFUQHCH-BKONOGABSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])C([3H])(C[C@@H](C(=O)O)N)C([3H])([3H])[3H] |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
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